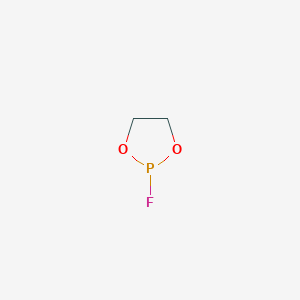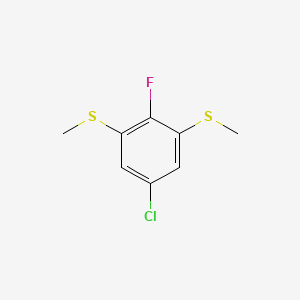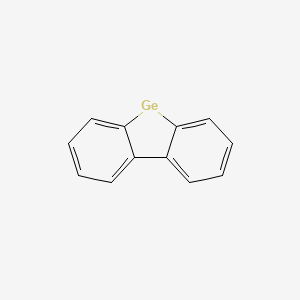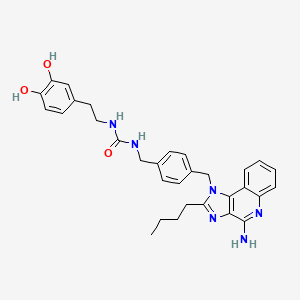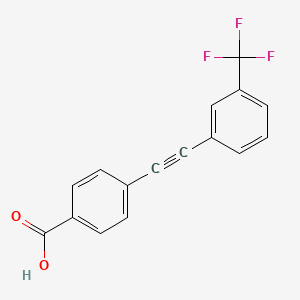
(2-oxo-3,4-diphenylchromen-7-yl) acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-oxo-3,4-diphenylchromen-7-yl) acetate is a chemical compound belonging to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound is characterized by the presence of a chromen ring system substituted with phenyl groups and an acetate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-oxo-3,4-diphenylchromen-7-yl) acetate typically involves the condensation of 3,4-diphenylchromen-2-one with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-oxo-3,4-diphenylchromen-7-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted chromen derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2-oxo-3,4-diphenylchromen-7-yl) acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of (2-oxo-3,4-diphenylchromen-7-yl) acetate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-oxo-3-phenylchromen-7-yl) acetate
- (2-oxo-4-phenylchromen-7-yl) acetate
- (2-oxo-3,4-diphenylchromen-7-yl) benzoate
Uniqueness
(2-oxo-3,4-diphenylchromen-7-yl) acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two phenyl groups and an acetate moiety enhances its stability and reactivity compared to similar compounds.
Propriétés
Numéro CAS |
1508-89-0 |
|---|---|
Formule moléculaire |
C23H16O4 |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
(2-oxo-3,4-diphenylchromen-7-yl) acetate |
InChI |
InChI=1S/C23H16O4/c1-15(24)26-18-12-13-19-20(14-18)27-23(25)22(17-10-6-3-7-11-17)21(19)16-8-4-2-5-9-16/h2-14H,1H3 |
Clé InChI |
FQQDPAQRLJYOJO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]ethan-1-ol](/img/structure/B14759334.png)

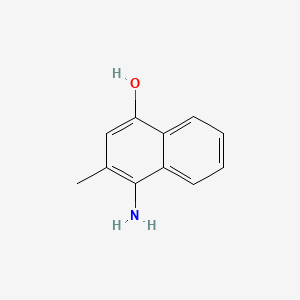
![Diethyl 5-{[4-(ethoxycarbonyl)-3,5-dimethyl-1h-pyrrol-2-yl]methyl}-3-methyl-1h-pyrrole-2,4-dicarboxylate](/img/structure/B14759358.png)

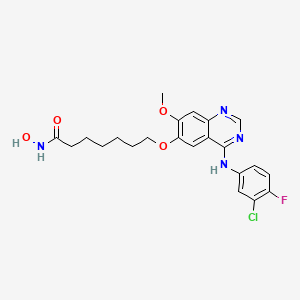
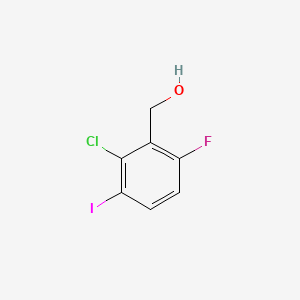
![[S(R)]-N-[(1R)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14759384.png)
![3-{[3-Hydroxy-2-(3-hydroxyphenyl)propanoyl]oxy}-8-methyl-8-(propan-2-yl)-8-azoniabicyclo[3.2.1]octane](/img/structure/B14759395.png)
